molecular formula C3H4N4O2 B3049659 4-Methyl-5-nitro-2h-1,2,3-triazole CAS No. 21443-93-6

4-Methyl-5-nitro-2h-1,2,3-triazole

Cat. No. B3049659
CAS RN: 21443-93-6
M. Wt: 128.09 g/mol
InChI Key: AHQVZBLBHYVKKA-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2h-1,2,3-triazole is a derivative of 5-nitro-1,2,3-2H-triazole . It is part of the triazole family, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . These compounds are known for their versatile biological activities .


Synthesis Analysis

The energetic derivatives of 5-nitro-1,2,3-2H-triazole, which include 2- (methyl or amino)-4- (nitramino, azido, or nitro)-5-nitro-1,2,3-2H-triazoles, were prepared in moderate yields . The synthesis of these compounds was confirmed with NMR and IR spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-nitro-2h-1,2,3-triazole and its derivatives can be confirmed using NMR and IR spectroscopy . The crystal structure of similar compounds has been obtained, providing insights into their crystalline density .


Chemical Reactions Analysis

The energetic derivatives of 5-nitro-1,2,3-2H-triazole, including 4-Methyl-5-nitro-2h-1,2,3-triazole, undergo various chemical reactions. Their key properties, such as melting and decomposition temperatures, densities, detonation pressures and velocities, and impact sensitivities, were measured or calculated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-5-nitro-2h-1,2,3-triazole and its derivatives include melting and decomposition temperatures, densities, detonation pressures and velocities, and impact sensitivities . These properties were either measured or calculated .

Future Directions

The energetic derivatives of 5-nitro-1,2,3-2H-triazole, including 4-Methyl-5-nitro-2h-1,2,3-triazole, have potential as high-performance energetic materials . Future research may focus on further exploring their properties and potential applications.

properties

IUPAC Name

4-methyl-5-nitro-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-2-3(7(8)9)5-6-4-2/h1H3,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQVZBLBHYVKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299005
Record name 4-methyl-5-nitro-2h-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nitro-2h-1,2,3-triazole

CAS RN

21443-93-6
Record name v-Triazole, 4-methyl-5-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-5-nitro-2h-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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